5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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Overview
Description
5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is an organic compound that features a boronic acid ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of 5-amino-2-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid largely depends on its application:
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the amino and benzoic acid groups.
Uniqueness
5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the presence of both an amino group and a boronic ester group on the benzoic acid scaffold.
Properties
IUPAC Name |
5-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-6-5-8(15)7-9(10)11(16)17/h5-7H,15H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNQNVSDLPMOHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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